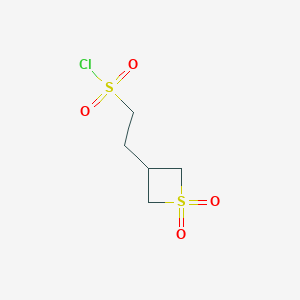
2-(1,1-Dioxo-1lambda6-thietan-3-yl)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1,1-Dioxo-1lambda6-thietan-3-yl)ethane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1888879-40-0 . It has a molecular weight of 232.71 and its IUPAC name is 2-(1,1-dioxidothietan-3-yl)ethane-1-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9ClO4S2/c6-12(9,10)2-1-5-3-11(7,8)4-5/h5H,1-4H2 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a molecular formula of C5H9ClO4S2 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the resources.Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitors and Antiglaucoma Applications
Sulfonamides have been investigated for their potential as carbonic anhydrase inhibitors (CAIs), which are significant for their applications in treating glaucoma. These compounds can reduce intraocular pressure by decreasing the formation of bicarbonate, thereby reducing the secretion of aqueous humor. Notable research has focused on sulfonamide CAIs incorporating nitric oxide-donating moieties as antiglaucoma agents or targeting tumor-associated isoforms CA IX/XII. The development of novel sulfonamides aims at creating selective drugs for antiglaucoma treatment, targeting specific carbonic anhydrase isoforms such as CA II for glaucoma management and CA IX/XII for tumor diagnosis and treatment (Carta, Scozzafava, & Supuran, 2012), (Masini, Carta, Scozzafava, & Supuran, 2013).
Antibacterial and Antitumor Properties
Sulfonamides have a long history of use as antibacterial agents, with modern research focusing on their potential antitumor properties. Studies have highlighted the importance of the sulfonamide subunit in medicinal chemistry, showing that these compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The review of patents and reports from recent years emphasizes the continuous development of bioactive substances containing the sulfonamide subunit, showcasing their significant potential in treating various diseases (Azevedo-Barbosa et al., 2020).
Eigenschaften
IUPAC Name |
2-(1,1-dioxothietan-3-yl)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S2/c6-12(9,10)2-1-5-3-11(7,8)4-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVWLRMRKXMDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
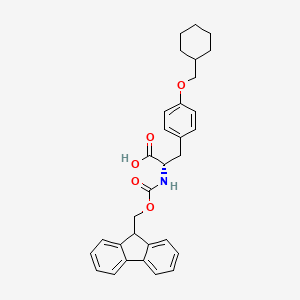
![4,5-Dichloro-6-methyl-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidine](/img/structure/B2518147.png)
![4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2518148.png)
![2-[[1-(3-Methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2518154.png)


![7-(4-chlorophenyl)-3-(2,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2518158.png)
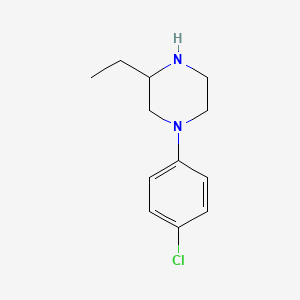

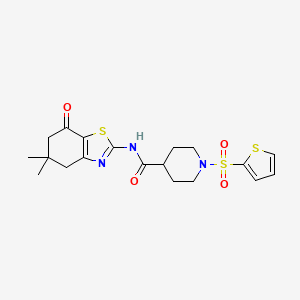
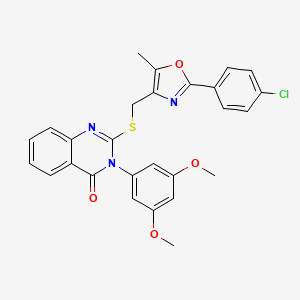

![N-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-(1-oxoisoquinolin-2-yl)acetamide](/img/structure/B2518167.png)

